molecular formula C14H21FN2O B13299818 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

Cat. No.: B13299818
M. Wt: 252.33 g/mol
InChI Key: PJPUQMUBXUZRKO-UHFFFAOYSA-N
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Description

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a dimethylpentanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide typically involves the reaction of 4-fluorobenzylamine with 2-amino-4,4-dimethylpentanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
  • 2-amino-N-[(4-chlorophenyl)methyl]-N,4-dimethylpentanamide
  • 2-amino-N-[(4-bromophenyl)methyl]-N,4-dimethylpentanamide

Uniqueness

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets compared to its analogs .

Properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

InChI

InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11/h4-7,10,13H,8-9,16H2,1-3H3

InChI Key

PJPUQMUBXUZRKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N

Origin of Product

United States

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